molecular formula C7H10BrNO B3246598 3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one CAS No. 178946-25-3

3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B3246598
CAS No.: 178946-25-3
M. Wt: 204.06 g/mol
InChI Key: OJTLKVGFQJAAOW-UHFFFAOYSA-N
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Description

3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one (CAS 178946-25-3) is a chemical reagent for research and development applications. This compound, with the molecular formula C 7 H 10 BrNO and a molecular weight of 204.06 g/mol, belongs to the class of 2-pyrrolidinone derivatives . The 2-pyrrolidinone scaffold is recognized as an essential pharmacophore in medicinal chemistry and is found in compounds with significant biological and pharmacological activities . For instance, various 2-pyrrolidinone derivatives are known for their anticonvulsant, antihypertensive, and anti-inflammatory properties, and some are used in treatments for neurological conditions . The specific bromo- and allyl-functional groups on the pyrrolidin-2-one ring of this reagent make it a versatile building block for organic synthesis. It can serve as a key intermediate for constructing more complex, biologically active molecules, particularly in pharmaceutical research for the development of new therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-1-prop-2-enylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-2-4-9-5-3-6(8)7(9)10/h2,6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTLKVGFQJAAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273305
Record name 3-Bromo-1-(2-propen-1-yl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178946-25-3
Record name 3-Bromo-1-(2-propen-1-yl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178946-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(2-propen-1-yl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one typically involves the bromination of 1-(prop-2-en-1-yl)pyrrolidin-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The process may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolidinones depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Dehalogenated pyrrolidinones.

Scientific Research Applications

Key Synthetic Routes

MethodReagentsYieldReference
Method ASodium hydride, THFModerate
Method BCu(OAc)₂, KI, OxoneHigh

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its derivatives exhibit activity against various biological targets, making them candidates for drug development.

Case Study: Antiviral Activity
In a study examining the antiviral properties of related pyrrolidinones, compounds with similar structures showed promising results against viral infections, suggesting that 3-Bromo derivatives could also possess similar activities .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo various reactions allows chemists to build diverse functional groups.

Example Reaction:
The compound can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals .

Material Science

Research has shown that derivatives of this compound can be used to synthesize polymers with specific properties, making them useful in material science applications such as coatings and adhesives .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties
This compound Propenyl (1), Br (3) C₇H₁₀BrNO 206.08 High electrophilicity at C3; allyl group enables π-orbital interactions
3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one 2-Methoxyphenyl (1), Br (3) C₁₁H₁₂BrNO₂ 284.15 Aryl group enhances stability via conjugation; methoxy improves solubility in polar solvents
3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one 3-Chlorophenyl (1), Br (3) C₁₀H₉BrClNO 273.55 Chlorine increases lipophilicity; potential insecticidal activity
3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one 3-Cl-4-F-phenyl (1), Br (3) C₁₀H₈BrClFNO 292.53 Halogenated aryl groups enhance bioactivity; used in agrochemical intermediates

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl, F): Enhance electrophilicity at the pyrrolidinone carbonyl, facilitating nucleophilic substitutions (e.g., with thiourea to form thiouronium salts) .
  • Aryl vs. Alkenyl Substituents : Aryl groups (e.g., methoxyphenyl) improve thermal stability, while propenyl groups offer sites for polymerization or cross-coupling reactions .

Biological Activity

3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one is a synthetic compound characterized by a pyrrolidine ring with a bromine atom and an allyl group. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H10_{10}BrN1_{1}O1_{1}, with a molecular weight of approximately 204.06 g/mol. The presence of the bromine atom and the allyl substituent at the 1-position of the pyrrolidine ring influences its reactivity and biological profile.

PropertyValue
Molecular FormulaC8_{8}H10_{10}BrN1_{1}O1_{1}
Molecular Weight204.06 g/mol
Purity~95%
Hazard ClassificationIrritant

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimal inhibitory concentration (MIC) values indicating potent antibacterial effects.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

The compound's halogen substituents are believed to play a crucial role in its bioactivity, as similar halogenated pyrrolidine derivatives have demonstrated comparable antimicrobial effects .

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for antifungal activity. Preliminary results suggest that it may inhibit the growth of certain fungal pathogens, although specific data on MIC values for fungal strains are still limited.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with various cellular targets involved in cancer progression. Research into its mechanisms of action is ongoing, focusing on its potential to inhibit tumor growth and induce apoptosis in cancer cells.

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes and receptors within microbial and cancerous cells. The bromine atom may enhance binding affinity through halogen bonding, potentially leading to inhibition or modulation of biochemical pathways.

Case Studies

Several case studies illustrate the compound's biological activity:

  • Study on Antibacterial Effects : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The findings indicated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming many tested controls .
  • Antifungal Assessment : In another investigation focused on antifungal activity, compounds structurally related to this compound were tested against common fungal pathogens. Results showed promising inhibition rates, suggesting further exploration into its antifungal potential is warranted .

Q & A

Q. Q1. What synthetic routes are commonly employed to introduce the allyl group into pyrrolidin-2-one derivatives?

The allyl group (prop-2-en-1-yl) is typically introduced via alkylation of the pyrrolidinone nitrogen. A base (e.g., NaH or K₂CO₃) deprotonates the NH of pyrrolidin-2-one, enabling nucleophilic substitution with allyl bromide. For example, similar compounds like 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one utilize propargyl bromide under basic conditions . Optimizing solvent polarity (e.g., DMF or THF) and reaction time ensures high regioselectivity.

Q. Q2. Which spectroscopic methods are critical for confirming the structure of 3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one?

  • ¹H/¹³C NMR : Identifies allyl protons (δ ~5.0–5.8 ppm for vinyl protons) and bromine-induced deshielding of adjacent carbons.
  • 2D NMR (HSQC, HMBC) : Confirms connectivity between the allyl group and pyrrolidinone nitrogen.
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for brominated imidazo[4,5-b]pyridin-2-ones .
  • Mass spectrometry (HRMS) : Validates molecular weight (C₇H₁₀BrNO: theoretical ~204.0 g/mol).

Reactivity and Functionalization

Q. Q3. How does the bromine substituent at position 3 influence the reactivity of the pyrrolidinone ring?

The electron-withdrawing bromine increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents). It also stabilizes enolate intermediates, facilitating α-functionalization. Comparative studies on halogenated pyrrolidinones suggest bromine’s steric bulk may slow substitution compared to chlorine .

Q. Q4. What strategies enable selective modification of the allyl group in this compound?

  • Oxidation : Ozonolysis or OsO₄-mediated dihydroxylation converts the allyl group to carbonyl or diol moieties.
  • Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleimides) exploit the conjugated diene system.
  • Radical reactions : Allylic bromination using NBS under UV light introduces additional functional handles.

Advanced Experimental Design

Q. Q5. How can researchers optimize bromination conditions to minimize side products in pyrrolidinone derivatives?

Parameter Optimal Condition Rationale
Brominating agentN-Bromosuccinimide (NBS)Controlled radical bromination reduces overhalogenation .
SolventCCl₄ or CH₂Cl₂Stabilizes bromine radicals.
Temperature0–25°CPrevents thermal degradation.
CatalystAIBN (azobisisobutyronitrile)Initiates radical chain reaction.

Q. Q6. What computational methods aid in predicting the bioactivity of this compound?

  • Density Functional Theory (DFT) : Models electronic effects of bromine and allyl groups on molecular polarity.
  • Molecular docking : Screens against targets like kinases or GPCRs, leveraging structural analogs from PubChem .
  • ADMET prediction : Estimates pharmacokinetic properties (e.g., LogP, bioavailability) using software like Schrödinger.

Handling and Safety

Q. Q7. What precautions are recommended for handling brominated pyrrolidinones?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use to avoid skin/eye contact.
  • Spill management : Absorb with vermiculite and dispose as halogenated waste .

Data Analysis and Contradictions

Q. Q8. How should researchers address discrepancies in reported yields for allylation reactions?

  • Replicate conditions : Vary base strength (e.g., NaH vs. K₂CO₃) and solvent polarity (DMF vs. THF) .
  • Monitor reaction progress : Use TLC or in situ IR to detect intermediate formation.
  • Purification : Compare column chromatography vs. recrystallization efficiency.

Q. Q9. Why might biological activity data for this compound vary across studies?

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains affect IC₅₀/MIC values.
  • Solubility : Use of DMSO vs. aqueous buffers impacts compound bioavailability .

Advanced Applications

Q. Q10. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • MTT assay : Measures cytotoxicity in cancer cell lines.
  • Apoptosis markers : Caspase-3/7 activation via fluorescence assays.
  • Kinase inhibition : Screen against EGFR or Aurora kinases using ADP-Glo™ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one
Reactant of Route 2
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3-Bromo-1-(prop-2-en-1-yl)pyrrolidin-2-one

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